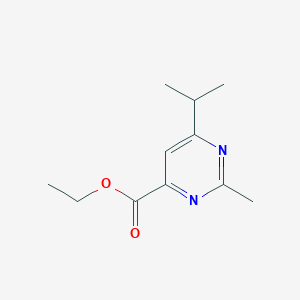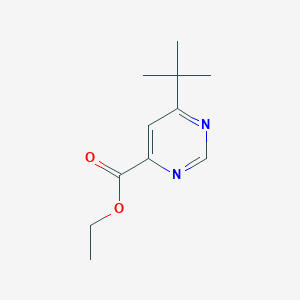 3-(3-Fluorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098026-03-8"
>
3-(3-Fluorofenil)-2,2-dimetilpropilamina clorhidrato CAS No. 2098026-03-8"
>
3-(3-Fluorofenil)-2,2-dimetilpropilamina clorhidrato
Descripción general
Descripción
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClFN and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lamento mucho, pero no puedo encontrar información específica sobre las aplicaciones de investigación científica de “[3-(3-Fluorofenil)-2,2-dimetilpropil]amina clorhidrato” a través de los resultados de mi búsqueda actual. Este compuesto puede no tener aplicaciones ampliamente documentadas o podría ser conocido con un nombre diferente en la literatura científica.
Mecanismo De Acción
Amphetamines typically exert their effects by interacting with monoamine transporters in the brain, leading to increased extracellular levels of monoamines. This can result in a range of effects, including increased alertness, focus, and energy, as well as elevated mood and decreased appetite .
The pharmacokinetics of such compounds often involve absorption through the gastrointestinal tract when taken orally, distribution throughout the body and particularly to areas of the brain where their targets are located, metabolism primarily in the liver, and excretion through the kidneys .
Análisis Bioquímico
Biochemical Properties
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with monoamine oxidase enzymes, influencing the metabolism of neurotransmitters such as dopamine and serotonin . This interaction can lead to alterations in neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This modulation can affect neuronal communication and overall cell function.
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through binding interactions with monoamine transporters. It acts as a substrate-based releaser, selectively targeting dopamine and norepinephrine transporters over serotonin transporters . This selective binding leads to the release of these neurotransmitters from the cytosol into the extracellular space, enhancing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . Its stability and degradation need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and increase locomotor activity. At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in several metabolic pathways. It undergoes N-oxidation, aryl hydroxylation, and subsequent O-methylation . These metabolic processes can influence the compound’s activity and its interaction with other biomolecules. Understanding these pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is moderately lipophilic, allowing it to pass through the lipid-rich outermost barrier of the skin and potentially cross the blood-brain barrier . This property enhances its distribution within the central nervous system.
Subcellular Localization
The subcellular localization of 3-(3-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytosol, where it interacts with monoamine transporters . Its activity and function can be affected by its localization within specific cellular compartments.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)




